molecular formula C17H25ClFN B13773219 (E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride CAS No. 69725-25-3

(E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride

Cat. No.: B13773219
CAS No.: 69725-25-3
M. Wt: 297.8 g/mol
InChI Key: UMLCCPKKAFXBBH-YXRIWLDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic octane structure with a dimethylaminomethyl group and a p-fluorophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the p-fluorophenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the dimethylaminomethyl group: This can be done through a Mannich reaction, where formaldehyde, dimethylamine, and the bicyclic compound are reacted together.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkylated derivatives.

Scientific Research Applications

(E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride stands out due to its unique combination of a bicyclic octane core with a dimethylaminomethyl group and a p-fluorophenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.

Properties

CAS No.

69725-25-3

Molecular Formula

C17H25ClFN

Molecular Weight

297.8 g/mol

IUPAC Name

[(2R)-3-(4-fluorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride

InChI

InChI=1S/C17H24FN.ClH/c1-19(2)11-16-12-3-5-13(6-4-12)17(16)14-7-9-15(18)10-8-14;/h7-10,12-13,16-17H,3-6,11H2,1-2H3;1H/t12?,13?,16-,17?;/m1./s1

InChI Key

UMLCCPKKAFXBBH-YXRIWLDLSA-N

Isomeric SMILES

C[NH+](C)C[C@@H]1C2CCC(C1C3=CC=C(C=C3)F)CC2.[Cl-]

Canonical SMILES

C[NH+](C)CC1C2CCC(C1C3=CC=C(C=C3)F)CC2.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.